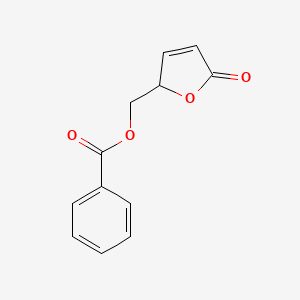

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Description

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a benzoate ester derivative featuring a γ-lactone (dihydrofuran) core substituted with a ketone group at position 3. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 242.24 g/mol. It is structurally related to natural γ-lactones, such as butyrolactone derivatives, which are known for bioactivity in medicinal chemistry .

Structure

3D Structure

Properties

IUPAC Name |

(5-oxo-2H-furan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11-7-6-10(16-11)8-15-12(14)9-4-2-1-3-5-9/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEXLUKCDVQHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C=CC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Keto Esters

A prevalent method involves treating γ-keto esters with brominating agents such as N-bromosuccinimide (NBS) in refluxing 1,2-dichloroethane, followed by aqueous workup to induce cyclization. For example, 4-cyano-3-methylbenzoic acid methyl ester undergoes bromination with NBS and AIBN, yielding a brominated intermediate that cyclizes in water to form the dihydrofuran core. This method achieves a 60% yield over two steps, with purification via silica gel chromatography.

Oxidation of Dihydrofuran Derivatives

Alternative routes employ AgNO₃-mediated oxidation of halogenated precursors in acetonitrile/water mixtures. For instance, treatment of 4-bromo-3-methylbenzoate with AgNO₃ at reflux generates the 5-oxo-dihydrofuran structure through elimination of HBr, confirmed by ¹H NMR (δ 10.36 ppm, carbonyl proton).

The introduction of the methyl benzoate group necessitates precise acylation techniques.

Isothiourea-Catalyzed Asymmetric Esterification

Isothiourea catalysts enable enantioselective esterification under mild conditions. In a representative procedure, benzoyl chloride is added to a solution of isothiourea catalyst B in mesitylene, followed by the dihydrofuran alcohol and N,N-diisopropylethylamine (DIPEA). This method furnishes (R)-5-oxo-2,5-dihydrofuran-2-yl benzoate in 95% yield and 98:2 enantiomeric ratio (er), as validated by HPLC. Scaling this reaction to 5 mmol retains a 90% yield, demonstrating industrial viability.

Catalyst-Free Acylation in Biphasic Solvents

A solvent-driven protocol uses water/dichloromethane (4:1) without catalysts. Mixing the dihydrofuran alcohol with benzoyl chloride at room temperature for 5–60 minutes achieves 95% yield, with extraction and solvent evaporation as the sole purification steps. This approach is notable for its operational simplicity and tolerance to air.

Natural Product Isolation

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate derivatives have been isolated from the marine sponge Plakortis simplex. The natural product, identified as ((2R)-5-oxo-2,5-dihydrofuran-2-yl)acetic acid methyl ester, is extracted via organic solvent partitioning and purified by chromatography. While yields are unspecified, this route highlights the compound’s biosynthetic origin.

Analytical Characterization

Rigorous spectroscopic and chromatographic methods ensure compound fidelity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of the benzoate ester exhibits distinct signals: a downfield singlet for the furan carbonyl proton (δ 8.65–8.94 ppm) and aromatic resonances from the benzoyl group (δ 7.40–7.93 ppm). ¹³C NMR confirms the ester carbonyl at δ 165.11 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) of the methyl ester derivative ([C₁₆H₁₃N₂O₂]⁺) shows a measured m/z of 265.09753, aligning with the theoretical 265.09323.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (IB column, hexane/isopropanol) resolves enantiomers with retention times of 22.9 min (major) and 25.0 min (minor), confirming the high er (98:2) of catalyzed products.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Chemical Reactions Analysis

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the benzoate group is replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

Oxidation: Various oxidized derivatives of the compound

Reduction: Reduced forms of the compound

Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydrofuran Cores

Table 1: Key Structural Analogues

Key Observations :

- Substituent Effects: The presence of benzyloxy or long-chain esters (e.g., didecanoate in ) increases lipophilicity, enhancing membrane permeability but reducing water solubility. The target compound’s benzoate group balances aromaticity and moderate hydrophobicity.

- Stereochemistry : Stereospecific variants (e.g., (2S,5R) in ) exhibit distinct biological activities due to receptor-binding specificity.

Alkyl Benzoate Esters

Table 2: Comparison with Common Alkyl Benzoates

Key Observations :

- Physical Properties : The dihydrofuran ring in the target compound introduces rigidity, likely increasing melting point compared to liquid alkyl benzoates (e.g., methyl or ethyl benzoate).

- Toxicity : Alkyl benzoates like methyl and ethyl derivatives are generally recognized as safe (GRAS) in cosmetics, but the dihydrofuran core may alter metabolic pathways, necessitating toxicity studies .

Biological Activity

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is an organic compound that exhibits a unique structure featuring a dihydrofuran moiety and a benzoate group. This compound is gaining attention in scientific research due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C_{12}H_{10}O_{4}, indicating the presence of multiple functional groups that contribute to its reactivity and biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. While the exact mechanisms are still under investigation, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The dihydrofuran and benzoate groups may facilitate binding to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Modulation : Potential antioxidant properties could mitigate oxidative stress in cells, which is linked to various diseases including cancer.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and showed significant inhibitory effects, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Research has indicated that this compound may have anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including:

- HT29 (colon carcinoma)

- A549 (lung carcinoma)

- PC3 (prostate carcinoma)

These studies utilized assays such as the MTT assay to measure cell viability post-treatment .

Case Studies

Several studies have explored the biological activity of compounds related to this compound. Notable findings include:

- Study on Cytotoxicity :

-

Antimicrobial Efficacy :

- In a comparative analysis of antimicrobial agents, this compound was shown to be effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Dihydrofuran + Benzoate | Potential anti-inflammatory properties |

| 2-Methylfuran | Furan ring | Solvent properties; fuel additives |

| Ethyl benzoate | Benzoate ester | Flavoring agent; solvent |

| 4-Hydroxycoumarin | Coumarin derivative | Anticoagulant; antimicrobial |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, cyclization, and functional group protection. For example, the benzoate group is introduced via esterification under acidic or basic conditions, while the dihydrofuran ring is formed through cyclization of a ketone precursor. Optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and pH (e.g., buffered conditions to prevent hydrolysis). Monitoring via NMR spectroscopy ensures stereochemical fidelity, and HPLC (C18 columns, acetonitrile/water gradients) confirms purity (>95%). Reaction quenching with ice-water and purification via column chromatography (silica gel, ethyl acetate/hexane) are standard .

Q. How is the structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Structural validation employs:

- 1H/13C NMR : To confirm the presence of the dihydrofuran ring (δ 5.2–5.8 ppm for olefinic protons) and benzoate ester (δ 7.4–8.1 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]+ calculated for C13H12O4: 232.0735).

- IR Spectroscopy : Peaks at ~1720 cm−1 (ester C=O) and 1650 cm−1 (dihydrofuran C=O) confirm functional groups .

Q. What are the primary applications of this compound in foundational chemical research?

- Methodological Answer : It serves as:

- A building block for synthesizing fused heterocycles (e.g., via Diels-Alder reactions with dienophiles).

- A model substrate for studying ester hydrolysis kinetics under varying pH and enzymatic conditions (e.g., porcine liver esterase assays).

- A precursor for bioactive analogs , such as nucleoside derivatives, by modifying the dihydrofuran moiety .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde derivatives to induce asymmetry during cyclization.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, yielding >99% ee.

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes.

- X-ray Crystallography : Resolves ambiguous NMR assignments by confirming absolute configuration .

Q. What experimental strategies reconcile contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antiviral or anticancer activity (e.g., IC50 variations) may arise from:

- Assay Conditions : Differences in cell lines (HeLa vs. HEK293), serum concentrations, or incubation times. Standardize protocols using NIH/WHO guidelines .

- Metabolic Stability : Test metabolites via LC-MS/MS to identify active/inactive derivatives.

- Structural Analog Comparison : Benchmark against analogs like fluorinated or brominated derivatives (e.g., ’s CD38 inhibitors) to isolate pharmacophore contributions .

Q. What mechanistic insights explain the compound’s reactivity in tandem reactions, such as Michael addition-elimination?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., enolate generation at λ = 300 nm).

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in elimination steps.

- Isotopic Labeling : Introduce 18O at the ketone position to trace oxygen migration during ring-opening/closure .

Q. How does the compound’s stability under physiological conditions impact its utility in medicinal chemistry studies?

- Methodological Answer :

- Hydrolytic Stability : Incubate in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life <2 hours suggests poor bioavailability, necessitating prodrug design (e.g., PEGylation).

- Plasma Protein Binding : Use equilibrium dialysis to measure binding affinity (>90% binding may limit free drug concentration).

- Caco-2 Permeability Assays : Assess intestinal absorption potential (Papp <1×10−6 cm/s indicates low permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.